![molecular formula C7H12N4O2 B15272912 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a triazole ring via a methylene bridge.
Métodos De Preparación
The synthesis of 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of dihydroxy compounds.
Attachment of the Methylene Bridge: The oxolane ring is then reacted with formaldehyde to introduce the methylene bridge.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Análisis De Reacciones Químicas
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is the basis for its antimicrobial properties. The oxolane ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole compounds such as:
1-[(Oxolan-3-yl)methyl]-1H-imidazole: Similar in structure but contains an imidazole ring instead of a triazole ring.
1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol: Contains an additional hydroxyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the oxolane and triazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
1-(oxolan-3-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c8-7-9-4-11(10-7)5-13-6-1-2-12-3-6/h4,6H,1-3,5H2,(H2,8,10) |
Clave InChI |
ZGRLMNSXIZOHRQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


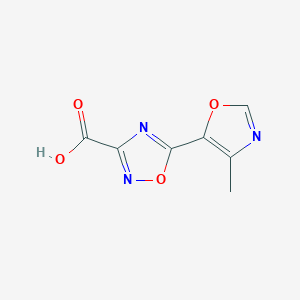
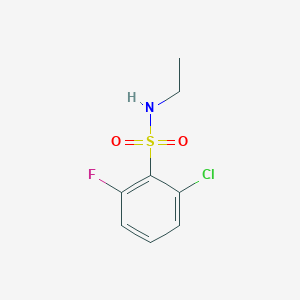
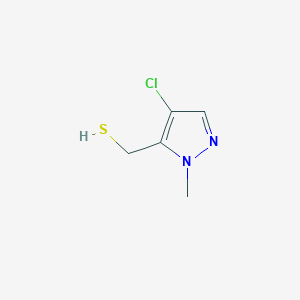
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)



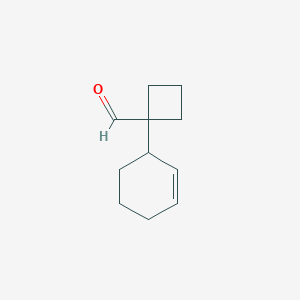
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)
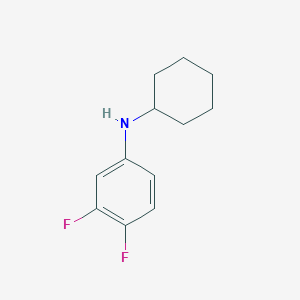
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
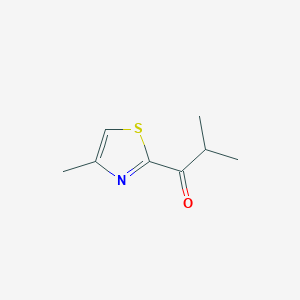
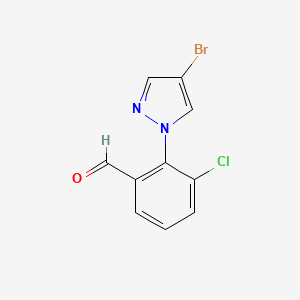
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
